1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves looking at the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves looking at potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
I hope this general outline is helpful. For a more detailed analysis, you might consider consulting a specialist or accessing databases like PubChem, ChemSpider, or the Cambridge Structural Database for more information. Please note that not all compounds will have information available in all these areas, especially if they are not well-studied.
properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYITZZJQASAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656556 |
Source
|
Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
10268-27-6 |
Source
|
Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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